

# "Para-fluoro 4-ANBP" CAS number and molecular weight

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Compound of Interest		
Compound Name:	Para-fluoro 4-ANBP	
Cat. No.:	B502666	Get Quote

## In-Depth Technical Guide: Para-fluoro 4-ANBP

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **para-fluoro 4-ANBP**, a chemical intermediate of interest in the synthesis of various psychoactive compounds. This document details its chemical properties, a plausible synthetic route, and its relationship to the broader class of 4-anilinopiperidine derivatives.

# **Core Compound Data**

**Para-fluoro 4-ANBP**, formally known as N-(4-fluorophenyl)-1-(phenylmethyl)-4-piperidinamine, is recognized as a precursor in the synthesis of fluoroketamine and N-benzyl para-fluoro norfentanyl.[1] Its structural similarity to known opioids places it within a significant class of compounds for research and forensic applications.

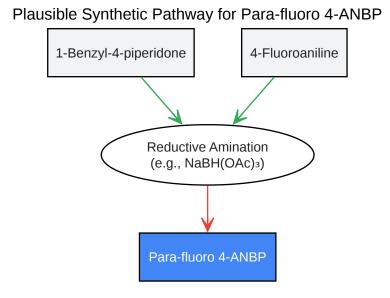


Parameter	Value	Reference
CAS Number	131587-27-4	[1]
Molecular Formula	C18H21FN2	[1]
Molecular Weight	284.4 g/mol	[1]
Formal Name	N-(4-fluorophenyl)-1- (phenylmethyl)-4- piperidinamine	[1]
Synonyms	p-fluoro 4-ANBP, Despropionyl N-benzyl para-fluoro norfentanyl	[1]
Purity	≥98% (as an analytical reference standard)	
Solubility	DMF: 25 mg/ml, DMSO: 50 mg/ml, Ethanol: 100 mg/ml, Ethanol:PBS (pH 7.2) (1:3): 0.25 mg/ml	[1]
λтах	243 nm	[1]

## **Plausible Synthetic Pathway**

While specific, detailed experimental protocols for the synthesis of **para-fluoro 4-ANBP** are not readily available in peer-reviewed literature, a plausible route can be conceptualized based on established synthetic methodologies for 4-anilinopiperidine derivatives, such as the Gupta method.[2][3] This pathway involves the reductive amination of 1-benzyl-4-piperidone with 4-fluoroaniline.





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Caption: Reductive amination approach to synthesize para-fluoro 4-ANBP.

### **Experimental Protocol (Hypothetical)**

The following protocol is a representative, generalized procedure for the synthesis of **para-fluoro 4-ANBP** based on the known synthesis of related 4-anilinopiperidine compounds.

#### Materials:

- 1-Benzyl-4-piperidone
- 4-Fluoroaniline
- Sodium triacetoxyborohydride (NaBH(OAc)<sub>3</sub>)
- Anhydrous Dichloromethane (DCM)
- Acetic Acid (glacial)
- Saturated sodium bicarbonate solution



- Brine
- Anhydrous sodium sulfate

#### Procedure:

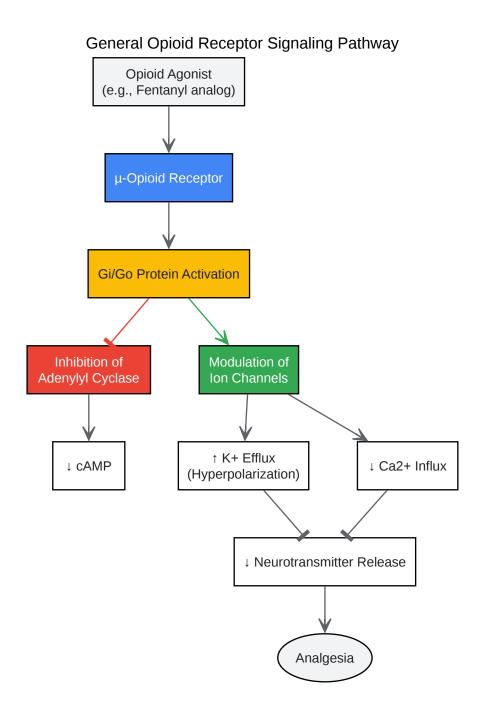
- Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-benzyl-4-piperidone (1 equivalent) and 4-fluoroaniline (1.1 equivalents) in anhydrous dichloromethane.
- To this solution, add glacial acetic acid (1 equivalent).
- Stir the mixture at room temperature for approximately 30 minutes.
- Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10°C.
- Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.
- The crude para-fluoro 4-ANBP can be further purified by column chromatography on silica gel.

# Structural and Pharmacological Context

**Para-fluoro 4-ANBP** belongs to the 4-anilinopiperidine class of compounds, which is a cornerstone in the development of potent analgesics, most notably fentanyl and its analogs.[4] The pharmacological profile of these derivatives is highly dependent on the substituents at key positions on the 4-anilinopiperidine core.



While there is no direct pharmacological data available for **para-fluoro 4-ANBP**, its structural similarity to opioid precursors suggests that it may have an affinity for opioid receptors. Fentanyl and its analogs primarily act as agonists at the  $\mu$ -opioid receptor, a G-protein coupled receptor.





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Caption: Simplified overview of the  $\mu$ -opioid receptor signaling cascade.

Activation of the μ-opioid receptor by an agonist leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, the opening of potassium channels (causing hyperpolarization), and the closing of calcium channels. These events collectively reduce neuronal excitability and inhibit the release of neurotransmitters, resulting in analgesia.[5]

#### Conclusion

Para-fluoro 4-ANBP is a significant chemical intermediate due to its role in the synthesis of potent psychoactive substances. While detailed, publicly available research on its specific properties and biological activity is limited, its structural relationship to the 4-anilinopiperidine class provides a strong basis for understanding its chemical behavior and potential pharmacological relevance. The synthetic and signaling pathway information provided in this guide offers a foundational understanding for researchers and professionals in the fields of medicinal chemistry, pharmacology, and forensic science.

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